1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole-4-carbaldehyde
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Overview
Description
1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole-4-carbaldehyde is a complex organic compound characterized by its unique structure, which includes a tetrahydropyran ring, a trifluoromethyl group, and an indazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole-4-carbaldehyde typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade equipment, automated reaction monitoring, and stringent quality control measures to ensure consistency and high yield .
Chemical Reactions Analysis
Types of Reactions
1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole-4-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 1-(Tetrahydro-2H-pyran-4-ylcarbonyl)piperidine
- 1-(Tetrahydro-2H-pyran-2-yl)pyrazole
- 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-boronic acid
Uniqueness
1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole-4-carbaldehyde is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C14H13F3N2O2 |
---|---|
Molecular Weight |
298.26 g/mol |
IUPAC Name |
1-(oxan-2-yl)-5-(trifluoromethyl)indazole-4-carbaldehyde |
InChI |
InChI=1S/C14H13F3N2O2/c15-14(16,17)11-4-5-12-9(10(11)8-20)7-18-19(12)13-3-1-2-6-21-13/h4-5,7-8,13H,1-3,6H2 |
InChI Key |
MWDHXUOUWXORBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=N2)C(=C(C=C3)C(F)(F)F)C=O |
Origin of Product |
United States |
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